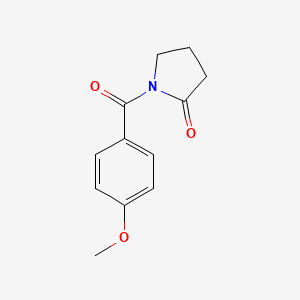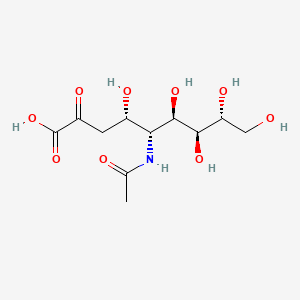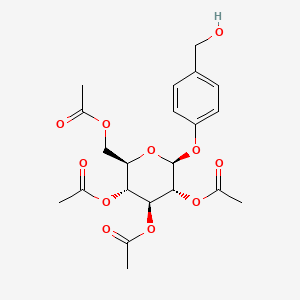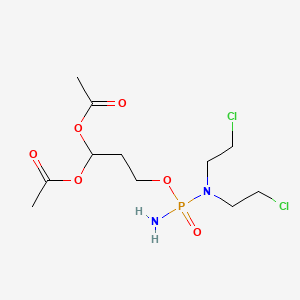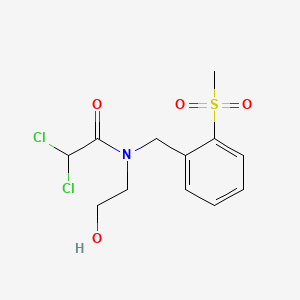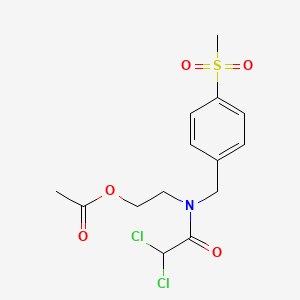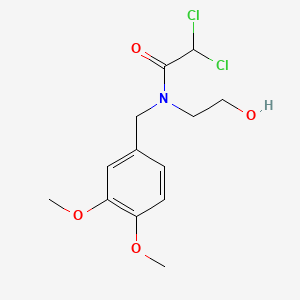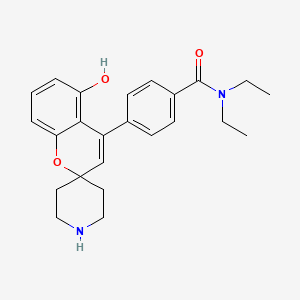
Benzamide, N,N-diethyl-4-(5-hydroxyspiro(2H-1-benzopyran-2,4'-piperidin)-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADL-5859 is discontinued. This product is a delta opioid receptor agonist.
Scientific Research Applications
Pain Management and Analgesic Effects
Benzamide derivatives, specifically N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and related compounds, have shown potential as novel δ-opioid agonists. These compounds demonstrate good oral bioavailability and exhibit analgesic and antidepressive effects in animal models, representing potential drugs for chronic pain treatment. They effectively reduce inflammatory and neuropathic pain in mice and their effects are mediated primarily through δ-opioid receptors, particularly those expressed on peripheral neurons (Nozaki et al., 2012).
Synthesis and Chemical Development
The preparation of benzopyran and spiro[1-benzopyran-3(2H),2'piperazine] derivatives, using hydroxymethoxybenzaldehydes as starting materials, has been explored. These compounds are significant due to their potential applications in affecting the central nervous system and their high affinity for serotonin receptors, as exemplified by compounds like Buspirone (Comoy & Guillaumet, 1996).
Drug-like Libraries and Potential Therapeutics
Research into the solid-phase parallel synthesis of novel N-[alkyl sulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine derivatives has been conducted. This includes the development of drug-like benzopyran core skeletons, indicating the potential of these compounds in drug discovery (Kim et al., 2012).
Sigma Receptor Ligands
Spiropiperidines derived from benzopyrans have been synthesized and evaluated for their affinity towards σ1- and σ2-receptors. This study offers insights into the potential applications of these compounds in modulating receptor activities, with implications for the development of drugs targeting specific subtypes of sigma receptors (Maier & Wünsch, 2002).
Antibacterial and Bioactivity Studies
Benzamide derivatives, specifically those derived from benzamide, piperidine, and substituted benzaldehydes, have been synthesized and characterized. These compounds, particularly their copper and cobalt complexes, exhibit significant in vitro antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Khatiwora et al., 2013).
properties
CAS RN |
850305-06-5 |
|---|---|
Product Name |
Benzamide, N,N-diethyl-4-(5-hydroxyspiro(2H-1-benzopyran-2,4'-piperidin)-4-yl)- |
Molecular Formula |
C24H28N2O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide |
InChI |
InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3 |
InChI Key |
OPIKUXLJQFYMSC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ADL 5859 ADL-5859 ADL5859 N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



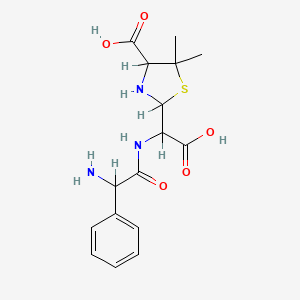

![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)
